molecular formula C22H25ClO4 B5054889 NoName

NoName

Cat. No.: B5054889
M. Wt: 388.9 g/mol
InChI Key: LWPIJVHLNJZIKZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

NoName is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to possess unique properties that make it a promising candidate for the development of new drugs. In

Scientific Research Applications

Smartphone Location Identification and Transport Mode Recognition

Researchers developed a generative adversarial network (GAN) approach to recognize modes of transportation from smartphone motion sensor data. This technology, used by team noname in the Sussex-Huawei Locomotion-Transportation Recognition Challenge, identifies the location of a smartphone on the body and trains a model specific to that location. The model achieved a performance of 0.95 on validation data, demonstrating its effectiveness in transportation mode recognition and its potential applications in smart mobility solutions (Günthermann, Simpson, & Roggen, 2020).

ExoMol Molecular Line Lists for Nitric Oxide

The ExoMol project created a comprehensive line list, named XABC, for nitric oxide, covering its rovibronic spectra. This list is a significant update of the previous this compound line list and provides detailed data for the lowest four doublet states of NO. It is particularly useful for analyzing atmospheric NO on Earth and other planets, offering valuable insights for atmospheric scientists and astronomers (Qu, Yurchenko, & Tennyson, 2021).

COVID-19 Visualization of Peaks and Waves

A study utilized a transparent approach to provide a comprehensive view of the waves of recorded COVID-19 cases across various global locations. The research resulted in a Shiny app that allows interactive exploration of data graphs, showing peak sizes and the number of waves in over 150 locations. This research aids in understanding the pandemic's progression and could be valuable for public health planning and response (Dayal, 2021).

Contemporary Gamelan Music

A study focused on the use of 'laras' (tone systems) in contemporary gamelan music, analyzing how composers integrate traditional elements with modern techniques. The research showed two directions of 'garap' (interpretation) on tone systems: limiting tones in constructing sound and expanding tone by mixing other tones to create new impressions. This study offers insights into the fusion of traditional and modern musical elements (Gunawan, Milyartini, & Masunah, 2022).

Site Suitability Analysis for Road Infrastructure

A study conducted in Papua New Guinea's mountainous terrain utilized GIS and multi-criteria evaluation techniques to develop a site suitability model for road connectivity. This research is pivotal for infrastructure development in challenging terrains, demonstrating a methodical approach to evaluate geophysical and geotechnical factors influencing road site suitability (Poi, Samanta, & Sekac, 2021).

Properties

IUPAC Name

[4-ethoxy-6-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-ylidene]-ethyloxidanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25O4.ClH/c1-6-24-19-12-17(16-8-10-18(23-5)11-9-16)13-20(25-7-2)22-15(4)26-14(3)21(19)22;/h8-13H,6-7H2,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPIJVHLNJZIKZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=[O+]CC)C2=C(OC(=C12)C)C)C3=CC=C(C=C3)OC.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The study on the essential oil of Cassia mimosoides var. noname (M.) identified numerous volatile flavor components. What was the predominant class of compounds found?

A2: Phthalides were identified as the predominant class of compounds in the essential oil of Cassia mimosoides var. This compound (M.) [].

Q2: One study focuses on the material design of plasma-enhanced chemical vapor deposition (PECVD) SiCH films for low-k cap layers. What is the significance of Si–C2H4–Si networks in these films?

A5: The research suggests that SiCH films with Si–C2H4–Si networks hold promise for creating low-k cap layers in ultra-large-scale integrated devices (ULSIs) []. These networks contribute to low porosity and a low dielectric constant (k-value), which are crucial for minimizing signal delay and power consumption in advanced microchips.

Q3: Several abstracts mention "this compound manuscript No." What is the significance of this term, and what can be inferred about the research areas these manuscripts belong to?

A6: The term "this compound manuscript No." likely serves as a placeholder before the manuscript is formally assigned a number by the journal during the publication process. The research areas covered by these manuscripts span diverse fields, including cardiac electromechanics [], urban planning [], computer vision and robotics [, , , , ], sensor networks [, , ], climate modeling [, ], and biochemistry [].

Q4: One paper discusses the application of applied geostatistics in reservoir modeling. What specific parameters were modeled in the study on the "this compound" oilfield?

A7: The research on the "this compound" oilfield focused on utilizing geostatistical methods to model porosity and permeability within the reservoir []. These parameters are critical for understanding fluid flow and ultimately optimizing hydrocarbon production.

Q5: A study employed molecular modeling to investigate 2,4-disubstituted imidazopyridines as anti-malarial agents. What specific molecular modeling techniques were used, and what were the key findings?

A8: This study utilized atom-based 3D-QSAR modeling, molecular docking, virtual screening, in-silico ADMET analysis, and theoretical analysis to evaluate the anti-malarial potential of 2,4-disubstituted imidazopyridines []. A statistically robust 3D-QSAR model was developed, and a specific molecule (dataset molecule 37) emerged as a promising candidate based on its docking interactions and predicted ADMET properties. Virtual screening identified five potential hits from the ZINC database, with ZINC73737443 showing favorable energy, softness, and docking scores.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.